molecular formula C15H11Cl2N3O B026219 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide CAS No. 82626-73-1

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

Cat. No. B026219
CAS RN: 82626-73-1
M. Wt: 320.2 g/mol
InChI Key: ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide derivatives involves multiple steps, starting from basic heterocyclic compounds. One notable method involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing imidazo[1,2-a]pyridine derivatives in moderate to good yields (Shao et al., 2011). This process exemplifies the innovative approaches taken to synthesize complex molecules efficiently.

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide derivatives is characterized by X-ray diffraction and NMR studies, revealing its intricate architecture. For example, derivatives of imidazo[1,2-a]pyridine show significant stability and unique structural features, as demonstrated in crystal structure and vibrational property studies (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, reflecting their reactive nature and potential as intermediates in organic synthesis. A study highlights the copper-catalyzed regioselective dicarbonylation of imidazo[1,2-a]pyridines, offering a pathway to synthesize 1,2-diketones, which are valuable in chemical research and pharmaceutical development (Wang et al., 2015).

Scientific Research Applications

  • It serves as a fluorescent probe for mercury ion detection in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • This compound acts as a central nervous system disruptor by displacing [3H]diazepam from rat brain membranes (Barlin et al., 1992).

  • It functions as a selective inhibitor for central and mitochondrial benzodiazepine receptors (Barlin et al., 1997).

  • The compound is used in the synthesis of 4-amino-1H-imidazo[4, 5-c]-pyridine (Mizuno et al., 1964).

  • It shows potential as an inhibitor against MDA-MB-231, a cancer cell line, with more selectivity compared to HepG2 (Ding et al., 2012).

  • The compound is a good corrosion inhibitor for mild steel in 1.0M HCl medium (Salim et al., 2021).

  • It has the ability to displace [3H]diazepam from central and mitochondrial benzodiazepine receptors, aiding in drug discovery (Schmitt et al., 1997).

  • As a high-affinity and selective ligand for Peripheral Benzodiazepine Receptors (PBR), it can be used for studying PBR in vivo using SPECT (Katsifis et al., 2000).

  • This compound is a novel class of inhibitors for human rhinovirus (Hamdouchi et al., 1999).

  • It possesses antibacterial and antifungal activities (Ladani et al., 2009).

properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-10-3-1-9(2-4-10)15-12(7-13(18)21)20-8-11(17)5-6-14(20)19-15/h1-6,8H,7H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517246
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

CAS RN

82626-73-1
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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